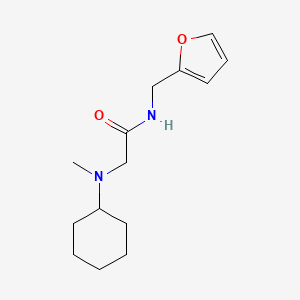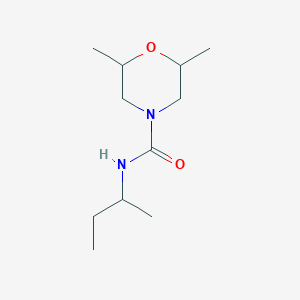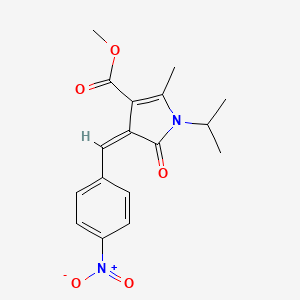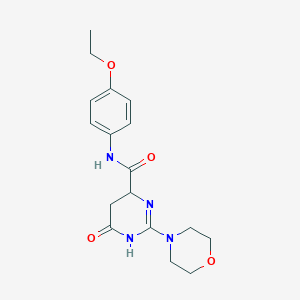![molecular formula C21H27N3O2S2 B4719446 N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-methylphenyl)thiourea](/img/structure/B4719446.png)
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-methylphenyl)thiourea
Descripción general
Descripción
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-methylphenyl)thiourea, commonly known as DMP 323, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been proposed as a therapeutic strategy for the treatment of type 2 diabetes and obesity.
Mecanismo De Acción
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-methylphenyl)thiourea is a negative regulator of insulin signaling, and its inhibition by DMP 323 leads to increased insulin sensitivity and glucose uptake in peripheral tissues such as muscle and fat. DMP 323 also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
DMP 323 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It also reduces body weight and adiposity, and improves lipid metabolism. In addition, DMP 323 has been shown to have anti-inflammatory effects, and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMP 323 is its potency and selectivity as a N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-methylphenyl)thiourea inhibitor. This allows for the study of N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-methylphenyl)thiourea function in vitro and in vivo, and may lead to the development of novel therapeutics for type 2 diabetes and obesity. One limitation of DMP 323 is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
Future research on DMP 323 may focus on the development of more potent and selective N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-methylphenyl)thiourea inhibitors, as well as the identification of new targets for the treatment of type 2 diabetes and obesity. In addition, studies may investigate the potential use of DMP 323 in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Finally, research may explore the use of DMP 323 in combination with other therapeutics for the treatment of type 2 diabetes and obesity.
Aplicaciones Científicas De Investigación
DMP 323 has been extensively studied in vitro and in vivo for its potential as a therapeutic agent for type 2 diabetes and obesity. In vitro studies have shown that DMP 323 is a potent inhibitor of N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-methylphenyl)thiourea, with an IC50 value of 25 nM. In vivo studies in mice have demonstrated that DMP 323 improves glucose tolerance and insulin sensitivity, and reduces body weight and adiposity.
Propiedades
IUPAC Name |
1-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S2/c1-15-7-9-18(10-8-15)22-21(27)23-19-11-13-20(14-12-19)28(25,26)24-16(2)5-4-6-17(24)3/h7-14,16-17H,4-6H2,1-3H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSZFLPEKLCYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4719369.png)



![4-(benzoylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4719400.png)


![N-({[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4719416.png)
![ethyl 5-[(2,2-dimethylpropanoyl)oxy]-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4719430.png)
![8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4719441.png)
![3,5-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4719451.png)

![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4719463.png)